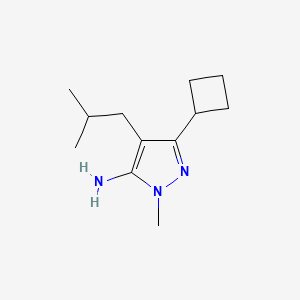
3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1h-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a cyclobutyl group, a methyl group, and a 2-methylpropyl group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1h-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the cyclobutyl and methyl groups.
Introduction of the 2-Methylpropyl Group: The 2-methylpropyl group can be introduced through an alkylation reaction. This involves the reaction of the pyrazole intermediate with an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents such as alkyl halides, acids, or bases.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits any therapeutic properties.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1h-pyrazol-5-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the downstream effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: This compound is similar in structure but contains a triazole ring instead of a pyrazole ring.
1-Cyclobutyl-3-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine: This compound differs in the position of the cyclobutyl group.
Uniqueness
3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1h-pyrazol-5-amine is unique due to its specific combination of substituents on the pyrazole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H21N3 |
|---|---|
Poids moléculaire |
207.32 g/mol |
Nom IUPAC |
5-cyclobutyl-2-methyl-4-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H21N3/c1-8(2)7-10-11(9-5-4-6-9)14-15(3)12(10)13/h8-9H,4-7,13H2,1-3H3 |
Clé InChI |
YOTQCDPDZMMRIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C(N(N=C1C2CCC2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


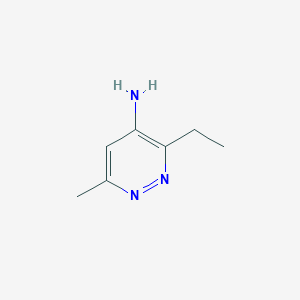
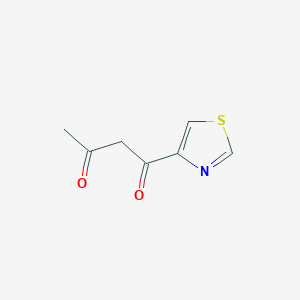
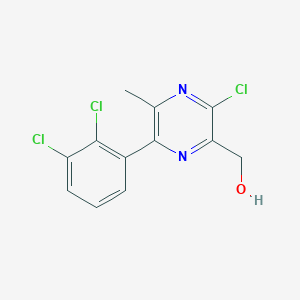
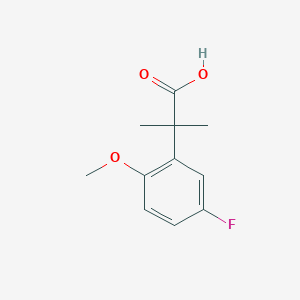
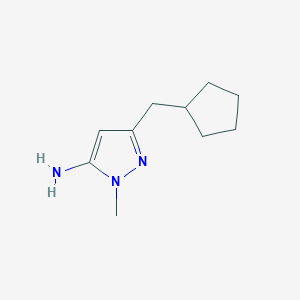
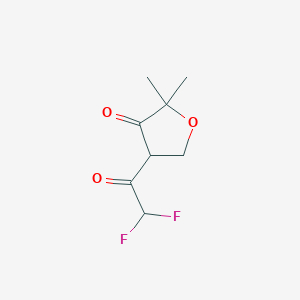
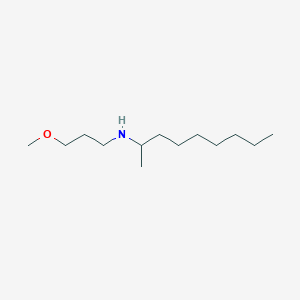
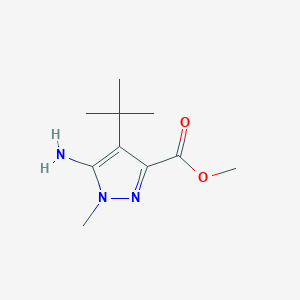
![(Pyridin-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13320525.png)
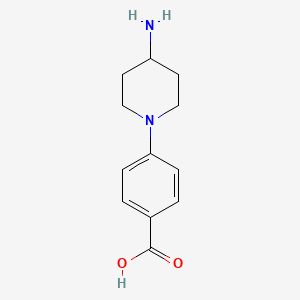
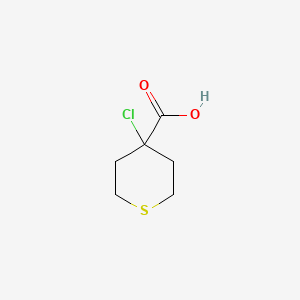

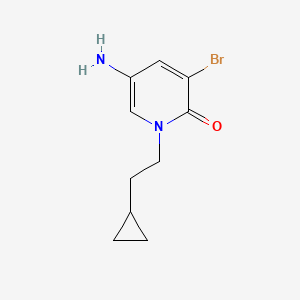
![6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13320557.png)
